molecular formula C6H5BClNO4 B1526640 3-Carboxy-2-chloropyridine-5-boronic acid CAS No. 1451393-50-2

3-Carboxy-2-chloropyridine-5-boronic acid

Cat. No.: B1526640
CAS No.: 1451393-50-2
M. Wt: 201.37 g/mol
InChI Key: BYEBVRVKFQUMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy-2-chloropyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BClNO4 . Its molecular weight is 201.37 . The InChI code is 1S/C6H5BClNO4/c8-5-4 (6 (10)11)1-3 (2-9-5)7 (12)13/h1-2,12-13H, (H,10,11) and the InChI key is BYEBVRVKFQUMBP-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a substrate in the preparation of α- secondary and tertiary pyridines by the reaction of pyridotriazoles with boronic acids . It is also a substrate in the palladium-catalyzed α-arylation of saturated cyclic amines and N -methyl amines .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorescent Chemosensors Development

3-Carboxy-2-chloropyridine-5-boronic acid is relevant in the development of selective fluorescent chemosensors, a cutting-edge field crucial for detecting biological substances important for disease diagnosis and treatment. Boronic acid's ability to interact with diols to form cyclic complexes underpins its use in fluorescent sensors for probing various substances such as carbohydrates, L-dopamine, fluoride ions, and more. These sensors exhibit changes in fluorescence intensity, excitation and emission wavelengths, quantum yields, and water solubility, demonstrating the compound's versatile application in bioactive substance detection (Huang et al., 2012).

Advancements in Organic Synthesis

In the realm of organic synthesis, this compound contributes to innovative methodologies such as decarboxylative borylation. This process replaces carboxylic acids with boronate esters, facilitated by a nickel-catalyzed reaction, and is suitable for late-stage modifications of complex molecules. This technique not only enables the production of potent in vitro inhibitors for various diseases but also illustrates the compound's significant role in drug discovery and development, highlighting its utility in creating boron-containing therapeutics (Li et al., 2017).

Detection of Fluoride Ions

The compound has shown promise in enhancing the selectivity and sensitivity of lanthanide metal-organic frameworks (LMOFs) for the detection of fluoride ions. By tuning the optical properties of LMOFs, this compound aids in achieving dual-fluorescence emission, which is key to the selective and sensitive determination of fluoride ions in various samples. This application is particularly important for environmental monitoring and public health (Yang et al., 2017).

Catalysis and Synthesis

This boronic acid derivative is instrumental in catalyzing various chemical reactions, including enantioselective additions and cross-coupling reactions, which are foundational processes in medicinal chemistry and materials science. Its utility in catalyzing reactions that form complex molecules with high precision underscores its importance in synthetic organic chemistry and drug design (Hashimoto et al., 2015).

Safety and Hazards

3-Carboxy-2-chloropyridine-5-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and ensuring adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

5-borono-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEBVRVKFQUMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254469
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-50-2
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carboxy-2-chloropyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Carboxy-2-chloropyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Carboxy-2-chloropyridine-5-boronic acid
Reactant of Route 4
3-Carboxy-2-chloropyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Carboxy-2-chloropyridine-5-boronic acid
Reactant of Route 6
Reactant of Route 6
3-Carboxy-2-chloropyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.